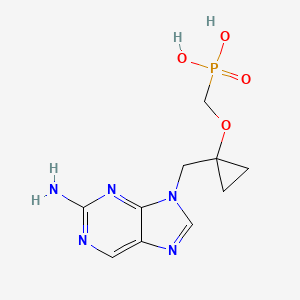
贝西福韦
描述
Besifovir, also known as LB80380, is an oral acyclic nucleotide phosphonate, which has emerged as a promising agent in the treatment of chronic hepatitis B infection. It is a prodrug that gets converted into its active forms, LB80331 and LB80317, upon oral administration. Besifovir has demonstrated predictable pharmacokinetic characteristics in human subjects, indicating its potential for widespread clinical use. It is rapidly absorbed, and doses above 60 mg have been effective for inhibiting hepatitis B virus (HBV) in humans. The drug and its metabolites are primarily excreted via the kidneys, and it has been generally safe in terms of renal and bone toxicity. Notably, its antiviral efficacy has been found to be non-inferior to 0.5 mg daily of Entecavir (ETV), a standard treatment for HBV infection. However, a common adverse event associated with Besifovir treatment is carnitine depletion, which affects almost all patients requiring carnitine supplementation (Mak, Seto, Lai, & Yuen, 2018).
Synthesis Analysis
Currently, detailed information specific to the chemical synthesis of Besifovir is not available from the provided research summaries. Synthesis analysis typically involves the exploration of the chemical pathways and methodologies employed in the creation of a pharmaceutical compound. This would include the specific chemical reactions, starting materials, catalysts, and conditions used to synthesize Besifovir. For a comprehensive understanding, one would need to consult specialized chemical literature or patent documentation detailing the synthetic routes.
Molecular Structure Analysis
The molecular structure of Besifovir, as an acyclic nucleotide phosphonate, plays a crucial role in its mechanism of action against HBV. The structure-activity relationship (SAR) would typically focus on how different elements of its molecular structure contribute to its efficacy as an antiviral agent. This analysis might include discussions on the phosphonate group, the acyclic chain, and any modifications that enhance its bioavailability, stability, and potency. However, specific molecular structure analysis details are not provided in the current set of research summaries.
Chemical Reactions and Properties
While the summaries do not delve into the chemical reactions specifically associated with Besifovir, such an analysis would encompass the drug's stability under various conditions, its reactivity with other chemical entities, and how it is metabolized into its active forms within the body. The prodrug nature of Besifovir implies that it undergoes enzymatic conversions to exert its antiviral effects, with its metabolites being chiefly excreted via the kidneys.
Physical Properties Analysis
The pharmacokinetic profile of Besifovir suggests important physical properties such as solubility, absorption rates, and distribution volume within the human body. It is rapidly absorbed when taken orally, with a maximal concentration (Cmax) of its active form LB80331 in plasma being 397 ng/mL. The time to reach maximal concentration (Tmax) and the elimination half-life are 2.0 and 3.0 hours, respectively, indicating its fast action and clearance (Mak et al., 2018).
科学研究应用
Besifovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogues and their interactions.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily researched for its efficacy in treating chronic hepatitis B.
Industry: Potential use in developing new antiviral therapies and improving existing treatment protocols.
作用机制
Besifovir exerts its antiviral effects by inhibiting the replication of HBV. It is converted into its active form, a nucleotide analogue, within the body. This active form competes with natural nucleotides, incorporating into the viral DNA and causing chain termination. The primary molecular targets are the viral DNA polymerase and reverse transcriptase enzymes, which are essential for HBV replication .
安全和危害
未来方向
Besifovir dipivoxil maleate (BSV) is an acyclic nucleotide phosphonate inhibitor of HBV polymerase. In a phase 3 clinical study, BSV showed comparable efficacy and better safety compared to tenofovir disoproxil fumarate (TDF) . This suggests that Besifovir could be a promising alternative for the treatment of HBV in the future .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Besifovir involves several key steps:
Cyclopropylation: The initial step involves the formation of a cyclopropyl group, which is crucial for the compound’s antiviral activity.
Nucleoside Formation: The cyclopropyl group is then attached to a purine base, forming a nucleoside analogue.
Phosphorylation: The nucleoside analogue undergoes phosphorylation to form the nucleotide analogue, which is the active form of Besifovir.
Industrial Production Methods: Industrial production of Besifovir typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions: Besifovir undergoes various chemical reactions, including:
Oxidation: Conversion of the cyclopropyl group to more reactive intermediates.
Reduction: Reduction of intermediate compounds to stabilize the final product.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products: The primary product of these reactions is the active nucleotide analogue of Besifovir, which exhibits potent antiviral activity against HBV.
相似化合物的比较
Besifovir is often compared with other nucleotide analogues such as adefovir and tenofovir:
Adefovir: Similar in structure but has a different safety profile. Adefovir is associated with nephrotoxicity, whereas Besifovir has shown a more favorable renal safety profile.
Tenofovir: Another potent antiviral agent with a similar mechanism of action. Besifovir has demonstrated a lower incidence of bone and renal toxicity in clinical trials.
Similar Compounds:
- Adefovir
- Tenofovir
- Entecavir
- Lamivudine
Besifovir’s unique structural features and favorable safety profile make it a promising candidate for long-term treatment of chronic hepatitis B.
属性
IUPAC Name |
[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSSKPZBDNJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027760 | |
| Record name | Besifovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441785-25-7 | |
| Record name | Besifovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
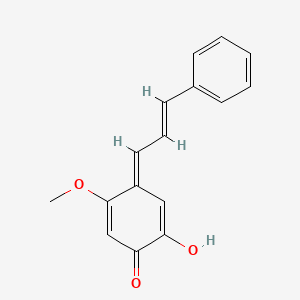
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
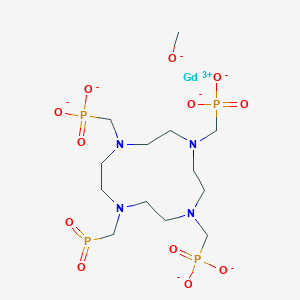
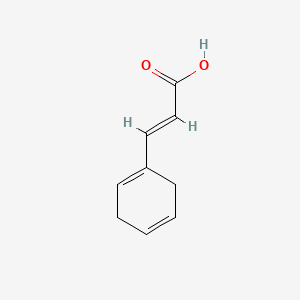

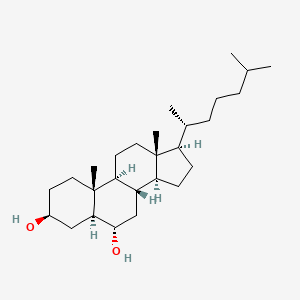

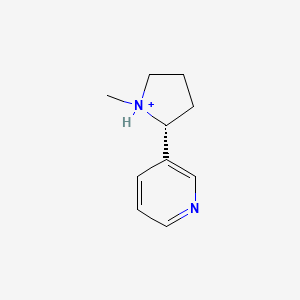

![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)